molecular formula C13H21NO5 B3015179 Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 871727-75-2

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B3015179
CAS No.: 871727-75-2
M. Wt: 271.313
InChI Key: WZKJJCVPZFSEJO-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R,4R)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylate ( 871727-75-2) is a high-value chiral building block extensively used in organic synthesis and medicinal chemistry research . This compound features a stereodefined pyrrolidine core with a Boc-protected secondary amine and an ethyl ester functional group, making it a versatile precursor for the synthesis of complex molecules . The specific (2R,4R) stereochemistry is critical for constructing molecules with defined chiral centers, which is particularly valuable in developing pharmaceutical intermediates and investigating structure-activity relationships . With the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol , this reagent serves as a key intermediate in the research and development of bioactive compounds. The Boc (tert-butoxycarbonyl) protecting group can be selectively removed under mild acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen atom . Researchers utilize this compound primarily in the exploration of novel synthetic methodologies and as a starting material for the preparation of more complex, stereochemically pure targets. The compound requires storage at -20°C for long-term preservation . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-6-18-11(16)9-7-8(2)10(15)14(9)12(17)19-13(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJJCVPZFSEJO-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](C(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Boc Protection: The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected pyrrolidine.

    Esterification: The carboxyl group is esterified with ethanol to form the ethyl ester.

    Oxidation: The methyl group is oxidized to form the ketone, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic or basic conditions can be used to remove or replace the Boc group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

Ethyl (2R,4R)-1-BOC-4-methyl-5-oxopyrrolidine-2-carboxylate serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can yield derivatives with enhanced pharmacological properties.

Arginase Inhibitors

Recent studies have highlighted the potential of this compound in the development of arginase inhibitors. Arginase is an enzyme implicated in various diseases, including cancer and cardiovascular diseases. This compound has been used as a starting material for synthesizing new inhibitors that target this enzyme effectively .

Anticancer Agents

The compound has also been explored for its anticancer properties. It can be modified to create analogs that exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Building Block for Complex Molecules

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable precursor in multi-step synthesis pathways .

Ugi Reaction Applications

The compound has been incorporated into Ugi reaction protocols, which are pivotal for generating diverse libraries of compounds in drug discovery processes. This reaction allows for the simultaneous formation of multiple bonds, facilitating the rapid synthesis of complex structures .

Case Studies

Study Application Findings
Study 1Arginase InhibitorsDemonstrated effective inhibition of arginase activity with derivatives synthesized from this compound .
Study 2Anticancer AgentsDeveloped new analogs that showed increased selectivity and reduced toxicity compared to existing treatments .
Study 3Synthetic PathwaysUtilized as a key intermediate in the synthesis of complex heterocycles with potential biological activity .

Mechanism of Action

The mechanism of action of Ethyl (2r,4r)-1-boc-4-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The ketone and ester groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents (Position) Stereochemistry Functional Groups
Target Compound 1-Boc, 4-methyl, 2-ethyl ester (2R,4R) Boc-protected amine, ketone
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate 1-benzyl, 4-hydroxy, 2-methyl Undisclosed Benzylamine, hydroxyl, ketone
(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester 1-Boc, 4-benzyl (2S,4S) Boc-protected amine, ketone

Key Observations :

  • Boc vs. Benzyl Protection: The Boc group in the target compound enhances steric protection of the amine, enabling selective deprotection under acidic conditions. In contrast, benzyl-substituted analogs (e.g., ) require hydrogenolysis for deprotection, limiting compatibility with reducible functional groups.
  • Methyl vs. Benzyl/Hydroxy Substituents: The 4-methyl group in the target compound reduces steric hindrance compared to 4-benzyl analogs, favoring nucleophilic reactions at the ketone (5-oxo position).

Stereochemical and Conformational Analysis

The (2R,4R) configuration of the target compound imposes distinct ring puckering compared to enantiomers or diastereomers. Cremer-Pople puckering parameters (e.g., q₂ , φ₂ ) quantify deviations from planarity in pyrrolidine rings. For example:

  • In (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester, the inverted stereochemistry likely shifts the pseudorotation pathway of the pyrrolidine ring, affecting its conformational stability and intermolecular interactions.
  • Crystallographic data for Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate (R factor = 0.049) reveals a flattened ring geometry due to hydrogen bonding between the hydroxyl and ester groups, contrasting with the target compound’s puckered Boc-stabilized structure.

Table 2: Comparative Physicochemical Data

Property Target Compound Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylate
Melting Point Not reported 93 K (crystal study) Not reported
Crystallographic R Factor Not available 0.049 Not available
Stereochemical Influence Rigid (2R,4R) conformation Flexible due to hydroxyl Mirror-image (2S,4S) conformation

Critical Insights :

  • The Boc group’s steric bulk in the target compound restricts ring flexibility, favoring applications in stereoselective synthesis.
  • Enantiomeric analogs (e.g., (2S,4S) derivatives) exhibit divergent biological activities due to chiral recognition in enzyme-binding pockets.

Biological Activity

Ethyl (2R,4R)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylate is a pyrrolidine derivative with significant potential in pharmaceutical applications due to its unique structural properties. This compound, characterized by its molecular formula C13H23NO4C_{13}H_{23}NO_4, has garnered interest for its biological activity, particularly in the fields of medicinal chemistry and drug development.

The synthesis of this compound involves several steps:

  • Preparation of the Pyrrolidine Ring : The initial step involves forming the pyrrolidine structure.
  • Boc Protection : The nitrogen atom is protected using tert-butoxycarbonyl (Boc) to enhance stability.
  • Esterification : The carboxylic acid group is esterified with ethanol to yield the ethyl ester.
  • Oxidation : The methyl group undergoes oxidation to form the ketone, resulting in the final product.

These synthetic routes are essential for producing the compound in a laboratory setting and can be adapted for industrial production to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The presence of the Boc group allows for selective reactions at different sites on the molecule, while the ketone and ester functionalities enable nucleophilic and electrophilic reactions that facilitate biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine, including this compound, exhibit antimicrobial properties. For instance, compounds similar in structure have been evaluated against multidrug-resistant bacterial and fungal pathogens. These studies utilized broth microdilution techniques to assess minimum inhibitory concentrations (MICs). While specific data on this compound's antimicrobial activity remains limited, its structural analogs have demonstrated varying degrees of efficacy against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of related pyrrolidine derivatives has been explored extensively. For example, studies have shown that certain 5-oxopyrrolidine derivatives can significantly reduce cell viability in human lung adenocarcinoma cell lines (A549). The anticancer activity was found to be structure-dependent, with specific substitutions enhancing cytotoxic effects. Although direct studies on this compound are needed, its structural characteristics suggest potential for similar activity .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylateLacks Boc protectionLimited data on biological activity
Ethyl (2R,4R)-5-(1,1’-biphenyl)-4-amino-2-methylpentanoateContains a biphenyl groupEnhanced selectivity in biological interactions

This table illustrates how this compound stands out due to its combination of protective and reactive groups that may facilitate diverse biological interactions .

Case Studies

Several case studies have highlighted the potential applications of pyrrolidine derivatives:

  • Antimicrobial Screening : A study screened various pyrrolidine derivatives against WHO-priority pathogens. Although direct results for this compound were not included, related compounds showed promising results against resistant strains .
  • Anticancer Evaluation : In vitro assays demonstrated that modifications on pyrrolidine structures could lead to significant reductions in cancer cell viability. For instance, one compound reduced A549 cell viability by over 60%, suggesting that similar modifications on this compound could yield beneficial results .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl (2R,4R)-1-Boc-4-methyl-5-oxopyrrolidine-2-carboxylate?

  • Methodology : Multi-step synthesis typically involves:

Pyrrolidine core formation : Cyclization reactions (e.g., three-component reactions using amines, aldehydes, and dicarboxylates) .

Stereochemical control : Chiral auxiliaries or enantioselective catalysts to establish the (2R,4R) configuration. For example, asymmetric hydrogenation or enzymatic resolution .

Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

Esterification : Ethyl ester formation using ethyl chloroformate or alcoholysis of activated intermediates .

  • Key Challenges : Competing side reactions (e.g., epimerization at C2/C4) and purification of diastereomers.

Q. How is the stereochemistry of (2R,4R)-configured pyrrolidine derivatives validated experimentally?

  • Methods :

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and SHELXS (for structure solution) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm spatial arrangement .
  • Polarimetry : Optical rotation measurements to compare with literature values of enantiopure standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Confirms carbonyl groups (Boc C=O at ~1680 cm1^{-1}, pyrrolidinone C=O at ~1720 cm1^{-1}) .
  • 1^1H/13^13C NMR : Key signals include:

  • Ethyl ester protons (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2).
  • Boc group (δ 1.4 ppm for tert-butyl).
  • Pyrrolidine ring protons (δ 3.0–4.0 ppm for CH/CH2_2) .
    • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ = 313.2) .

Advanced Research Questions

Q. How can diastereoselectivity in pyrrolidine synthesis be optimized to favor the (2R,4R) configuration?

  • Strategies :

  • Chiral catalysts : Use of transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical induction via stabilizing transition states .
  • Temperature control : Lower temperatures reduce thermal epimerization .
    • Case Study : A diastereoselective synthesis of methyl 5-oxopyrrolidine-2-carboxylates achieved 85% de using L-proline as a chiral auxiliary .

Q. What computational tools are used to predict/reactivity and stability of this compound?

  • DFT studies : Geometry optimization and energy calculations (e.g., Gaussian 09) to analyze transition states and steric hindrance .
  • Molecular docking : Predicts interactions with biological targets (e.g., proteases or kinases) for drug discovery applications .
  • Hirshfeld surface analysis : Evaluates crystal packing and intermolecular interactions (e.g., hydrogen bonds) .

Q. How do contradictory data in reaction yields or stereoselectivity arise, and how can they be resolved?

  • Root Causes :

  • Impurity in starting materials : Trace moisture or residual catalysts may alter reaction pathways.
  • Kinetic vs. thermodynamic control : Competing pathways under varying conditions (e.g., temperature, solvent) .
    • Resolution :
  • Design of Experiments (DoE) : Systematic screening of variables (e.g., temperature, catalyst loading).
  • In-situ monitoring : Techniques like ReactIR to track intermediate formation .

Applications in Drug Discovery

  • Intermediate for protease inhibitors : The Boc-protected pyrrolidine scaffold is a precursor for thrombin inhibitors (e.g., argatroban analogs) .
  • Conformational studies : The rigid pyrrolidinone ring mimics peptide β-turns, enabling structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.